(3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid
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Overview
Description
(3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. The stereochemistry of the compound is specified by the (3S,5S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the construction of the tetrahydropyran ring through cyclization reactions. This can be achieved using various cyclization agents and conditions.
Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The tetrahydropyran ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid: The enantiomer of the compound with different stereochemistry.
(3S,5S)-5-Aminotetrahydro-2H-pyran-3-carboxylic acid: Lacks the Boc protecting group.
(3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-thiopyran-3-carboxylic acid: Contains a sulfur atom in place of the oxygen in the ring.
Uniqueness
The uniqueness of (3S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid lies in its specific stereochemistry and the presence of the Boc protecting group, which makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
(3S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-4-7(9(13)14)5-16-6-8/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXNWTSXNXSGIT-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(COC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](COC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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